![molecular formula C17H21N3O3 B4419702 1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B4419702.png)
1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxamide
Overview
Description
1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxamide is a complex organic compound that features a pyrrolidine ring fused with a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxamide typically involves a multi-step process. One common synthetic route starts with the transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids. This is followed by parallel amidation with a series of aliphatic amines to afford the corresponding carboxamides in good overall yields and high purity .
Chemical Reactions Analysis
1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of 1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxamide typically involves multi-step reactions starting from itaconic acid or related precursors. Notably, parallel synthesis techniques have been employed to generate libraries of related compounds, enhancing the efficiency of drug discovery processes.
Synthesis Overview
Step | Reaction Type | Reagents/Conditions | Yield (%) |
---|---|---|---|
1 | Condensation | Itaconic acid + Aniline | 85 |
2 | Amidation | Carboxylic acid + Amine | 70 |
3 | Cyclization | Enaminone + Acetamidine | 90 |
Pharmacological Potential
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial properties against a range of pathogens.
- Anticancer Properties : Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation in vitro, showing promise as potential chemotherapeutics.
Case Study: Anticancer Activity
A study conducted on a series of piperidine derivatives including this compound demonstrated:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- IC50 Values : Ranged from 10 µM to 25 µM, indicating moderate potency.
: The compound's structural features allow for interaction with biological targets involved in cancer progression.
Applications in Drug Development
The unique structure of this compound makes it a valuable scaffold in medicinal chemistry. Researchers are exploring its potential as a lead compound for developing new drugs targeting various diseases.
Table: Comparison with Related Compounds
Compound Name | Structure Type | Notable Features |
---|---|---|
4-Amino-N-hydroxybenzamide | Amide | Known for HDAC inhibitory activity |
N-Hydroxy-4-(5-Oxopyrrolidin-3-yl) | Hydroxamic acid derivative | More soluble in biological systems |
2-(5-Oxo-pyrrolidine)benzoic acid | Benzoic acid derivative | Exhibits different antibacterial properties |
Mechanism of Action
The mechanism of action of 1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and are known for their biological activities.
Piperidine derivatives: These compounds share the piperidine ring structure and are widely used in medicinal chemistry.
Pyrazole analogues: These compounds are structurally related and have similar biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological applications.
Biological Activity
The compound 1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C₁₇H₂₀N₂O₄
Molecular Weight: 324.35 g/mol
The compound features a piperidine ring linked to a pyrrolidine moiety with an oxo group, which is crucial for its biological interactions. The presence of both carbonyl and amide functional groups enhances its reactivity and potential for interaction with biological targets.
-
Enzyme Inhibition:
- The compound has been studied for its inhibitory effects on various enzymes, particularly those involved in metabolic pathways. For instance, it may act as a HDAC inhibitor , which is significant in cancer therapy due to its role in gene expression regulation.
- Antimicrobial Properties:
- Cytotoxicity:
Case Studies
- Anticancer Activity:
- Antimicrobial Efficacy:
- Genotoxicity Assessment:
Comparative Analysis
Compound Name | Biological Activity | Unique Features |
---|---|---|
4-Amino-N-hydroxybenzamide | HDAC inhibition | Known for anticancer properties |
4-(2-Oxo-pyrrolidin-3-yl)benzoic acid | Antibacterial | Different spectrum compared to similar compounds |
N-Hydroxy-4-(5-Oxopyrrolidin-3-yl)benzamide | Solubility enhancement | Potentially more soluble in biological systems |
Properties
IUPAC Name |
1-(5-oxo-1-phenylpyrrolidine-3-carbonyl)piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c18-16(22)12-6-8-19(9-7-12)17(23)13-10-15(21)20(11-13)14-4-2-1-3-5-14/h1-5,12-13H,6-11H2,(H2,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXHKCMAQMKLMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2CC(=O)N(C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.